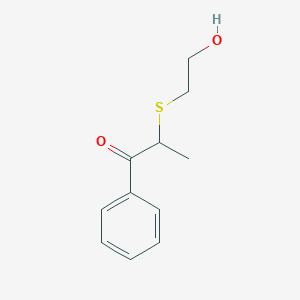

2-((2-Hydroxyethyl)thio)-1-phenylpropan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((2-Hydroxyethyl)thio)-1-phenylpropan-1-one is an organic compound with a molecular formula of C11H14O2S It is a derivative of propanone, where the phenyl group is attached to the first carbon atom, and the hydroxyethylthio group is attached to the second carbon atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Hydroxyethyl)thio)-1-phenylpropan-1-one can be achieved through several methods. One common approach involves the reaction of 2-chloro-1-phenylpropan-1-one with 2-mercaptoethanol under basic conditions. The reaction typically proceeds as follows:

- Dissolve 2-chloro-1-phenylpropan-1-one in a suitable solvent such as ethanol.

- Add 2-mercaptoethanol to the solution.

- Introduce a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

- Stir the reaction mixture at room temperature for several hours.

- Purify the product through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

2-((2-Hydroxyethyl)thio)-1-phenylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyethylthio group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as halides, amines, or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

2-((2-Hydroxyethyl)thio)-1-phenylpropan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its potential binding affinity to biological targets.

Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is utilized in the production of specialty chemicals, including fragrances, flavors, and polymers.

Mecanismo De Acción

The mechanism of action of 2-((2-Hydroxyethyl)thio)-1-phenylpropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethylthio group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The phenyl group may contribute to hydrophobic interactions, enhancing the compound’s binding affinity.

Comparación Con Compuestos Similares

Similar Compounds

2-((2-Hydroxyethyl)thio)ethanol: Similar in structure but lacks the phenyl group.

1-Phenyl-2-(methylthio)propan-1-one: Contains a methylthio group instead of a hydroxyethylthio group.

2-((2-Hydroxyethyl)thio)acetophenone: Similar structure but with an acetophenone backbone.

Uniqueness

2-((2-Hydroxyethyl)thio)-1-phenylpropan-1-one is unique due to the presence of both the phenyl and hydroxyethylthio groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Actividad Biológica

2-((2-Hydroxyethyl)thio)-1-phenylpropan-1-one, also known as HEThio, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

HEThio is characterized by the presence of a thioether functional group and a hydroxyl group, which contribute to its reactivity and biological activity. Its molecular formula is C12H16O2S.

Antimicrobial Properties

Research indicates that HEThio exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, revealing that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial species tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

This antimicrobial activity is attributed to the compound's ability to disrupt cell membrane integrity and inhibit essential metabolic pathways in bacteria.

Anti-inflammatory Effects

HEThio has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that HEThio can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The compound appears to modulate signaling pathways related to inflammation, specifically by inhibiting NF-kB activation.

The mechanisms underlying the biological activities of HEThio are multifaceted:

- Interaction with Cell Membranes : The thioether group enhances the lipophilicity of HEThio, allowing it to integrate into lipid bilayers, which may disrupt membrane integrity in microbial cells.

- Inhibition of Enzymatic Activity : HEThio may act as an inhibitor of specific enzymes involved in bacterial metabolism or inflammatory processes, though further studies are needed to clarify these interactions.

- Modulation of Signaling Pathways : By influencing pathways such as NF-kB, HEThio can alter cellular responses to inflammatory stimuli.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, HEThio was tested against a panel of clinical isolates from patients with infections. The study found that HEThio not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics like amoxicillin, suggesting potential for use in combination therapies.

Inflammation Model Study

In vivo studies using murine models of inflammation showed that administration of HEThio reduced paw edema significantly compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in tissues treated with HEThio.

Propiedades

Fórmula molecular |

C11H14O2S |

|---|---|

Peso molecular |

210.29 g/mol |

Nombre IUPAC |

2-(2-hydroxyethylsulfanyl)-1-phenylpropan-1-one |

InChI |

InChI=1S/C11H14O2S/c1-9(14-8-7-12)11(13)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |

Clave InChI |

OBOJNDYOLMOEGX-UHFFFAOYSA-N |

SMILES canónico |

CC(C(=O)C1=CC=CC=C1)SCCO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.